Triazene, 1-ethyl-3-phenyl-

DNA alkylation sequence selectivity triazene mechanism

1-Ethyl-3-phenyltriazene (CAS 21124-09-4, molecular formula C₈H₁₁N₃, MW 149.19) is a monoalkyl-aryl triazene belonging to the phenyltriazene subclass of DNA-alkylating agents. It carries a single N-ethyl substituent at the N1 position and an unsubstituted phenyl ring at N3, distinguishing it from the clinically used dimethyltriazenes (dacarbazine, temozolomide) and the extensively studied 1-phenyl-3,3-dimethyltriazene (PDMT).

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 21124-09-4
Cat. No. B12298426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriazene, 1-ethyl-3-phenyl-
CAS21124-09-4
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCCN=NNC1=CC=CC=C1
InChIInChI=1S/C8H11N3/c1-2-9-11-10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,9,10)
InChIKeyMGEGMYPZUSJCBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-3-phenyltriazene (CAS 21124-09-4) – Core Identity and Research-Grade Procurement Context


1-Ethyl-3-phenyltriazene (CAS 21124-09-4, molecular formula C₈H₁₁N₃, MW 149.19) is a monoalkyl-aryl triazene belonging to the phenyltriazene subclass of DNA-alkylating agents. It carries a single N-ethyl substituent at the N1 position and an unsubstituted phenyl ring at N3, distinguishing it from the clinically used dimethyltriazenes (dacarbazine, temozolomide) and the extensively studied 1-phenyl-3,3-dimethyltriazene (PDMT) [1]. The compound is classified as a monoethylating triazene, and its physicochemical profile — computed LogP of approximately 2.56 , boiling point ~214 °C at 760 mmHg, flash point ~83.5 °C — defines it as a small-molecule research tool primarily employed in mechanistic DNA-alkylation studies and metal-coordination chemistry, not as a clinical candidate .

Why a Methyl-, Dimethyl-, or Chloroethyl-Phenyltriazene Cannot Replace 1-Ethyl-3-phenyltriazene in Focused Research Applications


Substituting a closely related phenyltriazene — such as 1-phenyl-3-monomethyltriazene (PMMT, CAS 16033-21-9), 1-phenyl-3,3-dimethyltriazene (PDMT, CAS 7227-91-0), or a monochloroethyl derivative — directly alters both the DNA alkylation intensity and the sequence-context preference of the compound. Hartley et al. (1988) demonstrated that monoethylating triazenes alkylate guanine-N7 only weakly and with negligible sequence preference, whereas monomethyl and monochloroethyl congeners produce extensive, sequence-dependent alkylation [1]. Additionally, the N-ethyl group imparts a distinctive metabolic profile: when 1,3-diethylphenyltriazene is incubated with liver microsomes, only ~27% is converted to the monoethyltriazene, in contrast to ~79% conversion for the dimethyl analog [2]. These differences mean that a researcher requiring a weakly alkylating triazene with a distinct sequence-neutral footprint or reduced metabolic activation cannot substitute a dimethyl- or monomethyl-triazene and expect comparable experimental behavior. Furthermore, the unique metal-chelating properties of 1-ethyl-3-phenyltriazene-1-oxide — forming low-spin Co(II) complexes not reported for methyl-substituted analogs — create a non-interchangeable role in coordination chemistry [3].

Quantitative Differentiation Evidence for 1-Ethyl-3-phenyltriazene Against Its Closest Chemical Analogs


Differential DNA Guanine-N7 Alkylation: Weak and Sequence-Neutral Profile Versus Monomethyl and Monochloroethyl Triazenes

In a comparative DNA sequencing study by Hartley et al. (1988), 1-ethyl-3-phenyltriazene (as a representative monoethylating triazene) alkylated guanine-N7 positions only weakly and with little sequence preference — a profile categorically distinct from the monomethyl- and monochloroethyl-triazene analogs, which alkylated guanines extensively and preferentially at runs of contiguous guanines. The dimethyl analogs were essentially unreactive [1]. This differential rank order of alkylation intensity (monomethyl/monochloroethyl >> monoethyl >> dimethyl) provides a quantitative basis for selecting the monoethyl compound when weak, sequence-independent DNA modification is experimentally required.

DNA alkylation sequence selectivity triazene mechanism guanine-N7 genotoxicity

Unique Metal-Coordination Chemistry: First Examples of Centrosymmetric Bis-Bidentate Co(II)N₂O₂ Chromophores

The 1-oxide derivative of 1-ethyl-3-phenyltriazene binds cobalt(II) to yield the first documented examples of centrosymmetric bis-bidentate Co(II)N₂O₂ chromophores, as confirmed by X-ray crystallography, magnetic measurements, and EPR spectroscopy. A previously unreported type of spin-state isomerism (planar low-spin ↔ tetrahedral high-spin) was discovered in this system [1]. Independently, Mukherjee and Chakravorty (1981) identified a one-electron redox process in Fe(III), Co(III), and Cu(II) complexes of 1-ethyl-3-phenyltriazene 1-oxide [2]. These coordination properties have not been reported for the corresponding 1-methyl-3-phenyltriazene 1-oxide or 1-phenyl-3,3-dimethyltriazene systems, suggesting that the ethyl group's steric and electronic contribution is critical to stabilizing this unique coordination geometry.

coordination chemistry cobalt complexes triazene ligands spin-state isomerism X-ray crystallography

Distinctive Lipophilicity (LogP ≈ 2.56) That Contrasts Sharply with Hydrophilic Clinical Triazenes Such as Dacarbazine (LogP ≈ −0.24 to −1.08)

1-Ethyl-3-phenyltriazene has a computed LogP of 2.56 , placing it firmly in the lipophilic range occupied by membrane-permeable small molecules. In contrast, dacarbazine (DTIC) — the archetypal clinical triazene — has reported LogP values ranging from −0.24 to −1.08 depending on the source . This LogP difference of approximately 2.8 to 3.6 log units (corresponding to a ~600- to 4,000-fold greater octanol/water partition for the ethylphenyltriazene) is well within the range that the Hatheway QSAR study identified as significant: the ideal lipophilicity for antitumor activity against L1210 leukemia was determined to be log P₀ ≈ 1, with the phenyltriazene series spanning a broad log P range [1].

lipophilicity partition coefficient QSAR drug design pharmacokinetics

Documented Reproductive and Developmental Toxicity at TDLo = 200 mg/kg: A Defined Toxicology Anchor for Risk-Assessment Studies

1-Ethyl-3-phenyltriazene has a published TDLo (lowest published toxic dose) of 200 mg/kg administered to female animals on day 10 after conception, producing specific developmental abnormalities of the central nervous system, as documented in the RTECS database (XY2755000) and reported in Xenobiotica (1973) . This reproductive/developmental toxicity endpoint provides a quantitative anchor that is specifically documented for this compound, whereas toxicological data for closely related compounds such as 1-phenyl-3-monomethyltriazene or 1-phenyl-3,3-dimethyltriazene are often reported in different experimental paradigms (e.g., carcinogenicity in BD rats, mutagenicity in Ames tests, or oncogenic potential in L1210 models) [1].

reproductive toxicology developmental toxicity TDLo CNS teratogenicity risk assessment

Quantitative Structure-Activity Relationship (QSAR) Framework: Electron-Releasing Substituents Favor Potency, but N-Ethyl Mono-Substitution Defines a Distinct Activity Cliff

The foundational QSAR analysis by Hatheway et al. (1978) established that phenyl-, pyrazolyl-, and imidazolyltriazenes all share an ideal lipophilicity of log P₀ ≈ 1 for maximum activity against L1210 leukemia in mice, with electron-releasing substituents increasing potency and ortho substitution decreasing activity [1]. The study further established that at least one N-methyl group is essential for antitumor activity — a structural feature absent in 1-ethyl-3-phenyltriazene, which instead carries a single N-ethyl substituent and no N-methyl group [2]. This N-ethyl mono-substitution pattern creates an 'activity cliff' within the QSAR model: the compound sits outside the optimal activity space, providing a structurally defined negative-control or SAR probe compound precisely because it violates the N-methyl requirement while preserving the phenyltriazene scaffold.

QSAR L1210 leukemia structure-activity relationship log P Hansch analysis

Validated Research and Industrial Application Scenarios for 1-Ethyl-3-phenyltriazene (CAS 21124-09-4)


Weak-Alkylator Reference Compound for DNA Damage Sequencing and Repair Kinetics

In DNA alkylation footprinting assays employing the Hartley sequencing methodology (5′-end-labeled DNA + piperidine cleavage + gel electrophoresis), 1-ethyl-3-phenyltriazene produces weak, sequence-neutral guanine-N7 signals that neither saturate the detection system nor introduce sequence-dependent bias. This makes it an ideal 'low-signal' reference compound to benchmark against the strong, sequence-biased alkylation produced by monomethyl- or monochloroethyl-triazenes in the same experimental run [1].

Coordination Chemistry Template for Spin-Crossover and Redox-Active Metal Complexes

The 1-oxide derivative of 1-ethyl-3-phenyltriazene is the only phenyltriazene ligand demonstrated to form centrosymmetric bis-bidentate Co(II)N₂O₂ chromophores exhibiting reversible planar (low-spin) ↔ tetrahedral (high-spin) isomerism, as characterized by single-crystal XRD, variable-temperature magnetometry, and EPR spectroscopy. The same ligand system supports one-electron redox processes with Fe(III), Co(III), and Cu(II) centers [1]. Researchers developing triazene-based metallodrugs, molecular magnets, or redox catalysts specifically require this ethyl-substituted variant because the corresponding methyl analog has not yielded comparable spin-state behavior .

QSAR-Defined Negative-Control Scaffold in Antitumor Triazene Medicinal Chemistry

The Hatheway–Hansch QSAR (L1210 mouse leukemia) determined that at least one N-methyl group is essential for antitumor activity among phenyltriazenes, and the Connors model confirmed that only triazenes capable of metabolic conversion to an aryl-N3-monomethyltriazene exhibit in vivo antitumor efficacy [1]. Because 1-ethyl-3-phenyltriazene contains an N-ethyl group in place of the requisite N-methyl, it is structurally incapable of generating the monomethyltriazene active metabolite. This property uniquely qualifies it as a structurally matched but biologically inactive comparator for any SAR study evaluating novel phenyltriazene antitumor candidates .

Lipophilic Triazene Probe for Membrane Permeability and Blood-Brain Barrier Penetration Models

With a computed LogP of 2.56 — approximately 600- to 4,000-fold more lipophilic than the clinical agent dacarbazine (LogP ≈ −0.24 to −1.08) — 1-ethyl-3-phenyltriazene serves as a lipophilic phenyltriazene probe in parallel artificial membrane permeability assays (PAMPA), Caco-2 monolayer transport studies, or in silico blood-brain barrier penetration models where a non-hydrophilic triazene scaffold is required to establish the upper lipophilicity boundary of the series [1]. The well-characterized LogP value also supports its use as a calibration standard in reversed-phase HPLC method development for triazene compound libraries .

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